2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromo-3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-oxopyridazin-1-yl]-N-(4-bromo-3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O4S/c1-13-11-14(7-8-16(13)20)21-17(24)12-23-19(25)10-9-18(22-23)28(26,27)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRVXTXAHXZDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromo-3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Dihydropyridazinone Core: The dihydropyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, typically using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Bromo-Methylphenylacetamide Moiety: This step involves the coupling of the dihydropyridazinone intermediate with 4-bromo-3-methylphenylacetamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyridazinone core, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions allows for the design of analogs with improved pharmacological profiles.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromo-3-methylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzenesulfonyl group and dihydropyridazinone core could play key roles in binding to these targets, while the bromo-methylphenylacetamide moiety may influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
Pyridazine vs. Pyrimidine Derivatives
The pyridazine core in the target compound differs from pyrimidine-based analogs (e.g., N-(4-bromophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide in ). Pyridazine (two adjacent nitrogen atoms) exhibits distinct electronic properties compared to pyrimidine (two nitrogen atoms at positions 1 and 3), influencing solubility, hydrogen-bonding capacity, and metabolic stability. Pyridazines are generally less common in pharmaceuticals but offer unique steric and electronic profiles for receptor binding .
Table 1: Heterocyclic Core Comparison
Substituent Effects
Sulfonyl vs. In contrast, the sulfanyl (thioether) group in N-(4-bromophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide () is less electron-withdrawing and may improve lipophilicity, affecting membrane permeability .
Comparatively, N-(4-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl)acetamide () lacks bromine, reducing its molecular weight (MW = 354.22 vs.
Table 2: Substituent Comparison
Biological Activity
2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-bromo-3-methylphenyl)acetamide, identified by its CAS number 1105232-33-4, is a synthetic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C19H16BrN3O4S |
| Molecular Weight | 413.4 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
The compound may act as an inhibitor of phosphodiesterases (PDEs), particularly PDE4 and PDE5. This inhibition can lead to increased levels of cyclic AMP (cAMP), which is crucial for various signaling pathways involved in inflammation and smooth muscle relaxation .
2. Receptor Interaction:
It is proposed that the compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways that affect cell proliferation and apoptosis.
3. DNA Interaction:
There is potential for interaction with DNA, influencing gene expression related to inflammatory responses and cancer cell proliferation.
Antimicrobial Activity
Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, particularly through its action on PDE4. Inhibition of this enzyme has been linked to reduced levels of pro-inflammatory cytokines such as IL-4 and IL-5 in animal models . This suggests a role in managing conditions like asthma and chronic obstructive pulmonary disease (COPD).
Anticancer Potential
Studies have indicated that similar compounds can induce apoptosis in cancer cells through mechanisms involving cAMP modulation and subsequent activation of protein kinase A (PKA) pathways. The specific structure of this compound may enhance its potency against certain cancer cell lines .
Study 1: PDE Inhibition and Cardiac Function
A study evaluated the effects of related pyridazinone compounds on cardiac function through PDE inhibition. The results indicated significant improvement in hemodynamic parameters in animal models, supporting the therapeutic potential of these compounds in heart failure management .
Study 2: Anti-inflammatory Effects in Rodent Models
In a controlled study using A/J mice, the administration of similar sulfonamide derivatives resulted in decreased eosinophil accumulation and airway hyper-reactivity following allergen exposure. This highlights the anti-inflammatory potential of the compound under investigation .
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves coupling a pyridazinone core with a benzenesulfonyl group and functionalizing the acetamide moiety. A common approach is to use carbodiimide-mediated amidation (e.g., EDC/HCl) to link the pyridazinone derivative to the 4-bromo-3-methylaniline group . Critical intermediates include the benzenesulfonylpyridazinone precursor and the brominated aromatic amine. Reaction optimization may require controlled anhydrous conditions to prevent hydrolysis of the sulfonyl group.
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
Structural validation relies on:
- X-ray crystallography for absolute configuration determination, particularly to resolve dihedral angles between aromatic rings and confirm hydrogen-bonding patterns .
- High-resolution mass spectrometry (HRMS) and NMR (1H, 13C, 2D-COSY) to verify molecular weight, substituent connectivity, and regiochemistry. For example, NOESY can distinguish between rotational isomers of the acetamide group .
Q. What preliminary biological screening assays are recommended for this compound?
Initial activity profiling should include:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
- Cytotoxicity screening in cancer cell lines (e.g., MTT assays) with IC50 determination.
- Solubility and stability tests in physiological buffers (PBS, pH 7.4) to assess pharmacokinetic liabilities .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scale-up synthesis?
Quantum chemical calculations (e.g., DFT) and reaction path searches can identify energy barriers in key steps, such as sulfonation or amidation. For instance, ICReDD’s methodology combines computational screening with experimental validation to narrow optimal catalysts, solvents, and temperatures, reducing trial-and-error iterations . Statistical experimental design (e.g., factorial or response surface methods) minimizes runs while maximizing data on yield, purity, and byproduct formation .
Q. How should researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay variability (e.g., cell line genetic drift, incubation time). Validate using orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Compound aggregation in aqueous media. Include dynamic light scattering (DLS) to detect particulates and use co-solvents like DMSO ≤0.1% .
- Metabolic instability . Perform liver microsome stability assays to rule out rapid degradation .
Q. What advanced techniques are used to study the compound’s reactivity under varying conditions?
- In situ FTIR/Raman spectroscopy monitors real-time reaction progress, particularly for sulfonyl group stability under acidic/basic conditions.
- HPLC-MS with kinetic studies quantifies degradation products (e.g., hydrolysis of the dihydropyridazinone ring) .
- Electrochemical analysis (cyclic voltammetry) evaluates redox behavior, critical for assessing oxidative metabolic pathways .
Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?
- Analog synthesis : Systematically modify the benzenesulfonyl group (e.g., substituent electronic effects) and the bromophenyl moiety (steric bulk).
- Free-Wilson analysis or 3D-QSAR (CoMFA/CoMSIA) correlates structural features with bioactivity. Use molecular docking to prioritize targets (e.g., kinases with hydrophobic binding pockets) .
Methodological Guidance Table
| Challenge | Recommended Approach | Key Citations |
|---|---|---|
| Low synthetic yield | DoE to optimize solvent polarity, catalyst loading, and temperature gradients | |
| Spectral data ambiguity | 2D NMR (HSQC, HMBC) to resolve overlapping signals; X-ray crystallography for conformation | |
| Biological activity variability | Orthogonal assays (SPR, ITC) and metabolic stability profiling | |
| Computational model validation | MD simulations to assess binding pose stability; experimental IC50 correlation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
